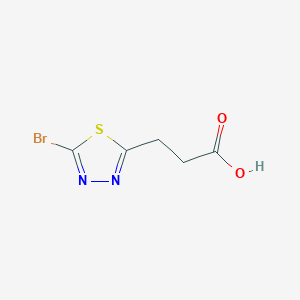

3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C5H5BrN2O2S . It has an average mass of 237.074 Da and a monoisotopic mass of 235.925507 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5BrN2O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H,9,10) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .

Aplicaciones Científicas De Investigación

Photodynamic Therapy

- Zinc Phthalocyanine Synthesis : A study by Pişkin, Canpolat, & Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, showing potential for photodynamic therapy in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield.

Anticancer Activity

- Synthesis of S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives : Research by Saad & Moustafa (2011) found significant anticancer activities in vitro for some S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone, indicating potential as cytotoxic agents against different cancer cell lines.

Antimicrobial Applications

- Thiadiazoles as Antimicrobial Agents : A study conducted by Alabdeen (2021) highlighted the effectiveness of thiadiazoles derivatives as antimicrobial agents in cooling fluids, showcasing their potential in industrial applications.

- Methylene Bridged Benzisoxazolyl Imidazo Thiadiazoles : Research by Lamani, Shetty, Kamble, & Khazi (2009) synthesized novel methylene bridged benzisoxazolyl imidazo thiadiazoles, which displayed very good antibacterial and antifungal activity.

Synthesis and Reactivity Studies

- Synthesis of Thiadiazole Derivatives : A study by Gür et al. (2020) explored the synthesis and structural analysis of Schiff bases derived from 1,3,4-thiadiazole compounds, examining their antiproliferative and antimicrobial properties.

Chemical Synthesis and Structural Analysis

- 1,3-Dibromo-1,1-difluoro-2-propanone Synthon : Colella et al. (2018) demonstrated the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for preparing bromodifluoromethyl thiazoles, which are candidates for drug discovery programs, as found in their study (Colella et al., 2018).

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid may also interact with a variety of biological targets.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it likely interacts with its targets, leading to changes in their function .

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities, suggesting that this compound may also influence multiple pathways .

Result of Action

Similar compounds have been shown to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWMWOHORBXPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NN=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2628307.png)

![3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B2628309.png)

![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate](/img/structure/B2628316.png)

![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2628318.png)

![7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2628320.png)

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)